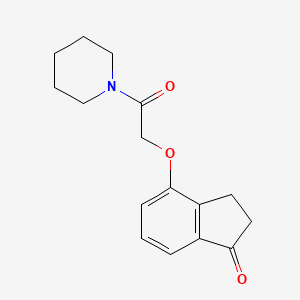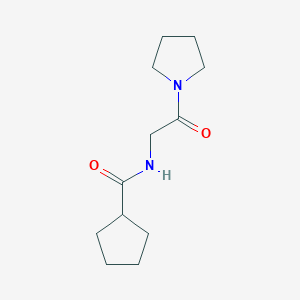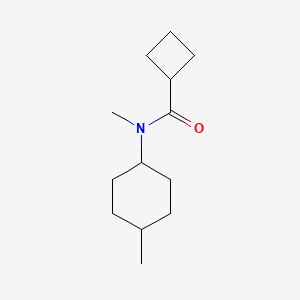
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound has been shown to have antioxidant and anti-angiogenic effects. Additionally, this compound has been shown to regulate the expression of certain genes that are involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer growth and developing new cancer treatments. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one. One area of research is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and gene expression. Finally, there is a need for more studies to investigate the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2,3-dihydroindene-1-one with piperidine and ethyl chloroformate in the presence of a base. The reaction produces the desired compound with a yield of around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-8-7-13-12(14)5-4-6-15(13)20-11-16(19)17-9-2-1-3-10-17/h4-6H,1-3,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDFGRHUYVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)




